2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a versatile chemical compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the functionalization of piperidine derivatives. One common method includes the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a cascade reaction where the formation of pyrrolidine-2-carbaldehyde is followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require specific catalysts and conditions to achieve the desired product .
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s reactivity suggests it could modulate multiple biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde include:
- 2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring and an aldehyde group, which provides a distinct reactivity profile. This makes it particularly useful for synthesizing complex molecules and exploring new chemical reactions .
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[2-(butylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3O/c1-2-3-9-16-15-13(7-6-10-17-15)14-8-4-5-11-18(14)12-19/h6-7,10,12,14H,2-5,8-9,11H2,1H3,(H,16,17) |
InChI Key |
CJFJXNFFEIIZME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)C2CCCCN2C=O |
Origin of Product |
United States |
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